2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
CAS No.: 1170198-70-5
Cat. No.: VC7380086
Molecular Formula: C15H18N4O3S
Molecular Weight: 334.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170198-70-5 |
|---|---|
| Molecular Formula | C15H18N4O3S |
| Molecular Weight | 334.39 |
| IUPAC Name | 2-cyclopropyl-5-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C15H18N4O3S/c20-23(21,13-2-1-7-16-10-13)19-8-5-12(6-9-19)15-18-17-14(22-15)11-3-4-11/h1-2,7,10-12H,3-6,8-9H2 |
| Standard InChI Key | JZQQNUTWBZZZIT-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |
Introduction
The compound 2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a synthetic organic molecule featuring a unique combination of functional groups, including a cyclopropyl ring, a pyridine ring, a piperidine ring, and a thiadiazole ring. This compound is structurally similar to 2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole, which is not explicitly detailed in the provided search results but shares a similar backbone with the exception of the heterocyclic core being a thiadiazole instead of an oxadiazole.
Synthesis
The synthesis of compounds with similar structures typically involves multiple steps, including the formation of the thiadiazole ring and the incorporation of the pyridin-3-ylsulfonyl group. These reactions often require careful control of conditions such as temperature and solvent choice to optimize yields and purity.
Biological Activity
Compounds featuring a pyridine-3-sulfonamide scaffold have been explored for their antifungal properties, as seen in derivatives of 1,2,4-triazole . While specific biological activity data for 2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is not detailed, its structural components suggest potential biological activity that warrants further investigation.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-1,2,4-Oxadiazole | Aromatic substituents | Antimicrobial activity |
| 5-(Phenylethynyl)-1,2,4-Oxadiazole | Alkyne functionality | Anticancer properties |
| 5-(Pyridazinone)-1,2,4-Oxadiazole | Heterocyclic ring | Anti-inflammatory effects |
| 2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole | Cyclopropyl, pyridine-sulfonamide linkage | Potential biological activity, not fully elucidated |
Research Findings and Future Directions
Further research is needed to fully elucidate the biological activity and therapeutic potential of 2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole. This involves detailed interaction studies and pharmacological profiling to understand its mechanism of action and potential applications in medicine.
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